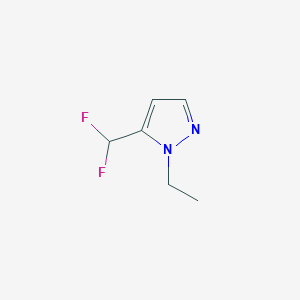

5-(difluoromethyl)-1-ethyl-1H-pyrazole

Description

Significance of Fluorine Atom Incorporation in Heterocyclic Systems for Modulating Chemical Reactivity and Molecular Interactions

The strategic incorporation of fluorine atoms into heterocyclic systems is a cornerstone of modern medicinal, agricultural, and materials chemistry. researchgate.netresearchgate.net The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, allow for the fine-tuning of a molecule's physicochemical and biological profile. researchgate.netscribd.comtandfonline.com Introducing fluorine can significantly alter a compound's lipophilicity, metabolic stability, bioavailability, and binding affinity for biological targets. scribd.comresearchgate.net

One of the most significant consequences of fluorination is the modulation of a molecule's metabolic stability. The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 enzymes. tandfonline.com This increased stability can prolong the half-life of a drug molecule in the body. Furthermore, the introduction of fluorine can influence the acidity or basicity of nearby functional groups, which in turn affects a molecule's absorption, distribution, and receptor-binding interactions. tandfonline.com The presence of fluorine can also enhance membrane permeability and alter molecular conformation through steric and electronic effects, such as the gauche effect. nih.govsci-hub.se

| Property | Fluorine (F) | Hydrogen (H) |

|---|---|---|

| Van der Waals Radius (Å) | 1.47 | 1.20 |

| Electronegativity (Pauling Scale) | 3.98 | 2.20 |

| Bond Dissociation Energy (C-X, kcal/mol) | ~110 (C-F) | ~99 (C-H) |

Overview of Pyrazole (B372694) Scaffold Versatility and its Foundational Role in Synthetic Organic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and synthetic chemistry. globalresearchonline.netnih.govtandfonline.com Its aromatic nature, arising from a planar conjugated ring system with six delocalized π-electrons, confers significant stability. globalresearchonline.net The pyrazole structure is remarkably versatile, featuring an acidic pyrrole-like nitrogen and a basic pyridine-like nitrogen, allowing for diverse chemical modifications. globalresearchonline.net This duality enables pyrazoles to participate in a wide range of chemical reactions and interactions.

Electrophilic substitution reactions typically occur at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions. nih.gov The foundational methods for synthesizing the pyrazole nucleus include the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds (a Knorr-type reaction) and 1,3-dipolar cycloaddition reactions. nih.govwikipedia.orgresearchgate.net The adaptability of the pyrazole scaffold is demonstrated by its presence in numerous commercially successful products across various industries. Notable examples of drugs containing a pyrazole ring include the anti-inflammatory agent celecoxib, the anticancer drugs crizotinib (B193316) and ruxolitinib, and the fungicide sedaxane. globalresearchonline.netwikipedia.org This broad utility underscores the pyrazole's importance as a core structural motif in the design of bioactive molecules. tandfonline.comresearchgate.net

Contextualization of 5-(difluoromethyl)-1-ethyl-1H-pyrazole within the Broader Class of Difluoromethylated Pyrazoles

The compound this compound belongs to the important subclass of difluoromethylated pyrazoles. The difluoromethyl (CHF2) group is of particular interest as it acts as a lipophilic analogue of a hydroxyl group and a potential hydrogen bond donor, distinguishing it from the more common trifluoromethyl (CF3) group. This functional group can significantly influence a molecule's biological activity and physical properties. acs.org

The synthesis of difluoromethylated pyrazoles has been a subject of intensive research. acs.orgacs.org Traditional methods often involve the condensation of hydrazines with difluoromethyl-containing building blocks like difluoromethyl 1,3-diketones or difluoromethyl enones. acs.org More recent and efficient strategies include the [3+2] cycloaddition of difluoroacetohydrazonoyl bromides with various alkynes (ynones, alkynoates, and ynamides). acs.orgacs.orgresearchgate.net This method offers good to excellent yields and high regioselectivity under mild conditions. acs.org Another modern approach involves the generation of difluorodiazoethane (CF2HCHN2) in continuous-flow systems, which can then safely react with alkynes to produce the desired pyrazoles. sci-hub.seacs.org These advanced synthetic protocols have made compounds like this compound and its analogues more accessible for research and development in pharmaceuticals and agrochemicals. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key component in several commercial fungicides. wikipedia.org

| Method | Fluorinated Building Block | Reaction Type | Reference |

|---|---|---|---|

| Condensation | Difluoromethyl 1,3-diketones | Cyclocondensation | acs.org |

| Cycloaddition | Difluoroacetohydrazonoyl bromides | [3+2] Cycloaddition | acs.orgresearchgate.net |

| Flow Chemistry | Difluoroethylamine (precursor to CF2HCHN2) | [3+2] Cycloaddition | sci-hub.se |

Historical Development and Emerging Research Trends in the Field of Fluorinated Pyrazole Chemistry

The field of fluorinated pyrazole chemistry has experienced exponential growth, particularly since the early 1990s. researchgate.netsci-hub.senih.gov It is estimated that over half of all scientific contributions on this topic have been published in the last five to six years, highlighting a surge in interest from academic and industrial researchers. sci-hub.senih.gov This increased focus is driven by the proven success of fluorinated pyrazoles in medicinal chemistry and agrochemistry. researchgate.netnih.gov

Historically, the synthesis of these compounds relied on classical condensation reactions. However, recent trends have shifted towards the development of more sophisticated and efficient synthetic methodologies. nih.gov A major area of development is the use of novel fluorinated building blocks for cycloaddition reactions, which provide direct and regioselective access to complex pyrazole structures. acs.orgresearchgate.net The application of flow chemistry for the safe generation and use of potentially hazardous reagents like difluorodiazoethane represents another significant advancement. sci-hub.se Current and future research is expected to focus on expanding the diversity of available fluorinated pyrazoles, exploring new reaction mechanisms, and identifying novel applications for these versatile compounds in materials science and coordination chemistry. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethyl)-1-ethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2N2/c1-2-10-5(6(7)8)3-4-9-10/h3-4,6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMNGZCHECDEIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Difluoromethyl 1 Ethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. A full NMR analysis, including ¹H, ¹⁹F, and ¹³C NMR, along with two-dimensional techniques, would be required to unambiguously confirm the constitution of 5-(difluoromethyl)-1-ethyl-1H-pyrazole.

Proton NMR (¹H NMR) Analysis: Chemical Shifts, Coupling Constants, and Integrations for Positional Assignment of Protons on Pyrazole (B372694) Ring, Difluoromethyl, and Ethyl Groups

The ¹H NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The integration of these signals would correspond to the number of protons in each environment.

Pyrazole Ring Protons: Two signals would be anticipated for the protons at positions 3 and 4 of the pyrazole ring. These would appear as doublets due to coupling with each other.

Difluoromethyl Group (CHF₂): The proton of the difluoromethyl group would appear as a characteristic triplet, a result of coupling to the two equivalent fluorine atoms (²J-H,F coupling).

Ethyl Group (CH₂CH₃): The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons (coupled to the three methyl protons) and a triplet for the methyl (-CH₃) protons (coupled to the two methylene protons).

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-3 (Pyrazole) | ~7.5-8.0 | d | ³J-H,H ≈ 2-3 Hz | 1H |

| H-4 (Pyrazole) | ~6.0-6.5 | d | ³J-H,H ≈ 2-3 Hz | 1H |

| CHF₂ | ~6.5-7.5 | t | ²J-H,F ≈ 50-60 Hz | 1H |

| -CH₂- (Ethyl) | ~4.0-4.5 | q | ³J-H,H ≈ 7 Hz | 2H |

| -CH₃ (Ethyl) | ~1.3-1.6 | t | ³J-H,H ≈ 7 Hz | 3H |

Fluorine NMR (¹⁹F NMR) Spectroscopy: Characterization of the Difluoromethyl Environment and Fluorine Coupling

¹⁹F NMR is a crucial technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would provide direct information about the difluoromethyl group. It is expected to show a single resonance for the two equivalent fluorine atoms, which would be split into a doublet due to coupling with the single proton of the difluoromethyl group (²J-F,H coupling). For related N-difluoromethylpyrazoles, this signal typically appears around -94 ppm. arkat-usa.org

Carbon NMR (¹³C NMR) and Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Information

The ¹³C NMR spectrum would show a distinct signal for each of the six unique carbon atoms in the molecule. The carbon of the difluoromethyl group would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹J-C,F), which is typically a large coupling constant (around 250 Hz in similar structures). arkat-usa.org

Two-dimensional (2D) NMR experiments would be essential to assemble the complete molecular structure:

COSY (Correlation Spectroscopy): Would establish proton-proton couplings, confirming the connectivity within the ethyl group and between the H-3 and H-4 protons of the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range correlations (2-3 bonds) between protons and carbons, which is critical for connecting the ethyl group to the N1 position and the difluoromethyl group to the C5 position of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, helping to confirm the regiochemistry and conformation of the substituents on the pyrazole ring.

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C-3 (Pyrazole) | ~140-145 | s |

| C-4 (Pyrazole) | ~105-115 | s |

| C-5 (Pyrazole) | ~125-135 | t |

| CHF₂ | ~110-115 | t (¹J-C,F ≈ 250 Hz) |

| -CH₂- (Ethyl) | ~45-50 | s |

| -CH₃ (Ethyl) | ~14-16 | s |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high precision. For this compound (C₆H₈F₂N₂), HRMS would provide an exact mass measurement of the molecular ion ([M+H]⁺ or other adducts), which could be compared to the calculated theoretical mass. A close match (typically within 5 ppm) would confirm the molecular formula and rule out other potential elemental compositions. For instance, the calculated exact mass of the protonated molecule [C₆H₉F₂N₂]⁺ is 147.0783.

Vibrational Spectroscopy (FTIR, Raman) for Diagnostic Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.net

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for C-H stretching of the alkyl and aromatic-like pyrazole ring protons (around 3100-2900 cm⁻¹), C=N and C=C stretching vibrations of the pyrazole ring (around 1600-1400 cm⁻¹), and strong C-F stretching vibrations (typically in the 1100-1000 cm⁻¹ region).

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also detect these vibrations. Often, symmetric vibrations and non-polar bonds (like C=C) give stronger signals in Raman spectra, while asymmetric vibrations and polar bonds (like C-F) are stronger in FTIR.

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture and Conformational Analysis

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the ultimate proof of its structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsional angles. It would definitively confirm the connectivity of the atoms, the planarity of the pyrazole ring, and the conformation of the ethyl and difluoromethyl substituents relative to the ring. Furthermore, it would reveal how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions.

Theoretical and Computational Chemistry Investigations of 5 Difluoromethyl 1 Ethyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the electronic structure and three-dimensional arrangement of atoms in a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the energies and wavefunctions of the electrons.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are frequently employed to optimize the molecular geometry and calculate various ground-state properties. nih.govresearchgate.net

Below is a table with representative calculated bond lengths and angles for a generic substituted pyrazole (B372694), as specific data for 5-(difluoromethyl)-1-ethyl-1H-pyrazole is not available.

| Parameter | Value (Å or °) |

| Bond Lengths | |

| N1-N2 | 1.35 |

| N2-C3 | 1.33 |

| C3-C4 | 1.42 |

| C4-C5 | 1.38 |

| C5-N1 | 1.37 |

| Bond Angles | |

| C5-N1-N2 | 112.0 |

| N1-N2-C3 | 105.0 |

| N2-C3-C4 | 111.0 |

| C3-C4-C5 | 106.0 |

| C4-C5-N1 | 106.0 |

Note: The data in this table is illustrative for a generic substituted pyrazole and not specific to this compound.

The ethyl and difluoromethyl substituents of this compound can rotate around their single bonds, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. The ethyl group attached to the N1 atom of the pyrazole ring will have a preferred orientation to minimize steric hindrance with the adjacent C5-difluoromethyl group. fiveable.me The rotation around the N1-C(ethyl) bond will likely have a low energy barrier, allowing for multiple conformations to be accessible at room temperature.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals. The energy and distribution of these orbitals can predict a molecule's reactivity towards electrophiles and nucleophiles.

The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. rsc.org For substituted pyrazoles, the HOMO is typically a π-orbital distributed over the pyrazole ring, while the LUMO is a π*-antibonding orbital. The electron-withdrawing difluoromethyl group is expected to lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity.

The following table presents hypothetical HOMO and LUMO energies for a substituted pyrazole to illustrate the concept.

| Molecular Orbital | Energy (eV) |

| LUMO | -1.5 |

| HOMO | -6.0 |

| HOMO-LUMO Gap | 4.5 |

Note: The data in this table is illustrative and not specific to this compound.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which can be valuable for identifying and characterizing molecules.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. nih.govbohrium.com These predictions can aid in the assignment of experimental spectra. The chemical shifts of the protons and carbons in this compound would be influenced by the electronic environment created by the pyrazole ring and the substituents. For instance, the difluoromethyl group would significantly affect the chemical shifts of the C5 carbon and the fluorine atoms would couple to adjacent protons.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. derpharmachemica.comresearchgate.net These calculated spectra can be compared with experimental data to confirm the structure of the synthesized compound. The predicted vibrational frequencies would include stretching and bending modes of the pyrazole ring, as well as vibrations associated with the ethyl and difluoromethyl groups.

Reaction Mechanism Elucidation and Transition State Modeling for Synthetic Transformations

Computational chemistry can be used to study the mechanisms of chemical reactions, including the synthesis of this compound. mdpi.com By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction pathway, including intermediates and transition states.

Transition state modeling involves locating the geometry of the highest energy point along the reaction coordinate. researchgate.net The energy of the transition state determines the activation energy of the reaction, which is related to the reaction rate. For the synthesis of substituted pyrazoles, which often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), computational studies can help to understand the regioselectivity of the reaction. chemtube3d.comnih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. eurasianjournals.com In an MD simulation, the classical equations of motion are solved for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions over time.

For this compound, MD simulations could be used to study its conformational dynamics in different solvents. uomustansiriyah.edu.iq This would provide insights into the flexibility of the ethyl and difluoromethyl groups and how the solvent affects their preferred orientations. Furthermore, MD simulations can be used to investigate how molecules of this compound interact with each other in the liquid or solid state, providing information about packing and bulk properties. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are computational and mathematical tools that aim to establish a relationship between the structural or molecular properties of a compound and its physicochemical properties or biological activity. frontiersin.orgnih.gov These models are built on the principle that the chemical behavior of a substance is determined by its molecular structure. By quantifying structural features, QSPR can predict various properties of new or untested compounds, thereby accelerating research and reducing the need for extensive experimental work. frontiersin.org For this compound, QSPR studies can provide valuable insights into its behavior, guiding its potential applications.

The development of a robust QSPR model involves several key steps, starting with the selection of a dataset of compounds with known properties. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule, are then calculated for each compound in the dataset. ej-chem.org These descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and principal component regression (PCR), are employed to create a mathematical equation that correlates the molecular descriptors with the property of interest. digitaloceanspaces.com The predictive power and robustness of the resulting QSPR model are then rigorously validated using both internal and external validation techniques. nih.govresearchgate.net

In the context of this compound, QSPR studies can be instrumental in predicting a wide range of its chemical and biological properties. The presence of the difluoromethyl group and the ethyl-pyrazole core suggests that descriptors related to electronegativity, lipophilicity, and molecular shape would be particularly significant. olemiss.edunih.gov

A hypothetical QSPR study for predicting a specific property of this compound and related pyrazole derivatives might involve the calculation of various molecular descriptors. These descriptors are essential for building a predictive model.

Table 1: Examples of Molecular Descriptors for QSPR Analysis

| Descriptor Class | Specific Descriptor | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Number of Fluorine Atoms (nF) | The count of fluorine atoms in the molecule. | |

| Topological | Wiener Index (W) | A distance-based index that reflects molecular branching. |

| Kier & Hall Shape Indices (κ) | Describe different aspects of molecular shape. | |

| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Molecular Volume (MV) | The volume occupied by the molecule. | |

| Quantum-Chemical | Highest Occupied Molecular Orbital Energy (EHOMO) | Related to the electron-donating ability of the molecule. digitaloceanspaces.com |

| Lowest Unoccupied Molecular Orbital Energy (ELUMO) | Related to the electron-accepting ability of the molecule. digitaloceanspaces.com | |

| Dipole Moment (µ) | A measure of the polarity of the molecule. digitaloceanspaces.com | |

| Physicochemical | LogP | The logarithm of the octanol-water partition coefficient, indicating lipophilicity. |

Once these descriptors are calculated for a series of pyrazole derivatives, a QSPR model can be developed. For instance, a model to predict the antifungal activity of these compounds against a particular fungal strain could be established. nih.gov

Table 2: Hypothetical Data for a QSPR Study on Antifungal Activity of Pyrazole Derivatives

| Compound | Experimental Activity (pIC50) | LogP | EHOMO (eV) | Molecular Surface Area (Ų) |

| This compound | 5.8 | 2.1 | -7.5 | 180 |

| Pyrazole Derivative 1 | 5.2 | 1.8 | -7.2 | 170 |

| Pyrazole Derivative 2 | 6.1 | 2.5 | -7.8 | 195 |

| Pyrazole Derivative 3 | 5.5 | 2.0 | -7.4 | 185 |

| Pyrazole Derivative 4 | 6.5 | 2.8 | -8.0 | 210 |

Using this data, a multiple linear regression analysis might yield a QSPR equation similar to this hypothetical example:

pIC50 = 0.8 * LogP - 0.5 * EHOMO + 0.01 * MSA - 2.5

This equation suggests that higher lipophilicity (LogP) and a larger molecular surface area are positively correlated with antifungal activity, while a higher HOMO energy (less negative) is negatively correlated with activity for this hypothetical series. Such a model, once validated, could be used to predict the antifungal activity of new, unsynthesized pyrazole derivatives, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency. researchgate.net

The application of QSPR is not limited to biological activity. It can also be used to predict various physicochemical properties such as boiling point, solubility, and chromatographic retention times. nih.gov For fluorinated compounds like this compound, QSPR can be particularly useful in understanding how the degree and position of fluorination affect properties like lipophilicity and metabolic stability. rsc.orgfrontiersin.org The insights gained from QSPR studies can significantly contribute to the rational design of novel pyrazole derivatives with tailored properties for specific applications in fields such as medicinal chemistry and materials science. eurasianjournals.commdpi.com

Chemical Reactivity and Derivatization Strategies for 5 Difluoromethyl 1 Ethyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring (e.g., Halogenation, Nitration)

The pyrazole ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution (EAS). nih.gov For pyrazoles that are unsubstituted at the C4 position, this is the most favorable site for electrophilic attack. nih.gov The reaction proceeds through a cationic intermediate, and substitution at C4 is preferred as it avoids the formation of a highly unstable intermediate with a positive charge adjacent to the pyridine-like nitrogen atom (N2). nih.gov Common electrophilic substitution reactions for pyrazoles include halogenation and nitration. rsc.org

Halogenation: The introduction of halogen atoms onto the pyrazole ring is a common and synthetically useful transformation. Reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are frequently used for bromination and iodination, respectively. For instance, 1-aryl-3-trifluoromethyl-1H-pyrazoles can be selectively iodinated at the C4 position using NIS in a mixture of trifluoroacetic acid and glacial acetic acid. acs.org Similarly, bromination of pyrazoles with NBS readily furnishes 4-bromo derivatives.

Nitration: Nitration of the pyrazole ring can be achieved using various nitrating agents. The choice of reagent can influence the regioselectivity of the reaction, especially in fused ring systems. For simple pyrazoles, a mixture of nitric acid and sulfuric acid is often effective, typically leading to substitution at the C4 position.

The general mechanism for electrophilic aromatic substitution on the pyrazole ring is depicted below:

The regiochemical outcome of electrophilic aromatic substitution on the 5-(difluoromethyl)-1-ethyl-1H-pyrazole ring is governed by the electronic effects of the substituents at the N1 and C5 positions.

N1-Ethyl Group: The ethyl group attached to the N1 nitrogen is an electron-donating group (EDG) through induction. In aromatic systems, alkyl groups are generally considered activating and ortho-, para-directing. In the context of the pyrazole ring, the N1-substituent influences the electron density of the entire ring system.

C5-Difluoromethyl Group: The difluoromethyl (CHF₂) group is a strong electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms. Such groups are deactivating and, in benzene (B151609) chemistry, are meta-directing.

| Pyrazole Substrate | Reagent | Position of Substitution | Yield | Reference |

|---|---|---|---|---|

| 1-Aryl-3-CF₃-1H-pyrazole | NIS, TFA, AcOH | C4 | Good to excellent | acs.org |

| 1-Aryl-3-CF₃-1H-pyrazole | I₂, CAN, MeCN | C4 | Highly regioselective | acs.org |

| Generic 1-Substituted Pyrazole | Br₂ or NBS | C4 | Generally high |

Transformations Involving the Difluoromethyl Group (e.g., Conversion to other fluorinated motifs)

The difluoromethyl group is generally considered a stable functional group that imparts desirable properties to bioactive molecules. Consequently, literature on its conversion to other fluorinated motifs is less common than methods for its introduction. However, the CHF₂ group possesses a unique reactivity that allows for its use as a synthetic handle. The protons of the difluoromethyl group are acidic and can be removed by a strong base to generate a nucleophilic difluoromethyl anion (Ar-CF₂⁻).

This transformation unlocks the potential of the difluoromethyl group as a masked nucleophile. The resulting carbanion can be trapped with various electrophiles to form new carbon-carbon bonds, effectively using the CHF₂ moiety as a point of derivatization. A study demonstrated that difluoromethyl (hetero)arenes, including a pyrazole derivative, can be deprotonated using a combination of a Brønsted superbase (like KN(iPr)₂) and a weak Lewis acid. The resulting stabilized Ar-CF₂⁻ synthon can react with electrophiles such as ketones or be utilized in palladium-catalyzed cross-coupling reactions to form Ar-CF₂-Ar linkages.

This strategy represents a powerful method for the late-stage functionalization of molecules containing a difluoromethyl group, enabling the synthesis of complex derivatives that would be difficult to access through other routes.

Figure 2: Generation and reaction of a nucleophilic Ar-CF₂⁻ species from a difluoromethylarene.

Figure 2: Generation and reaction of a nucleophilic Ar-CF₂⁻ species from a difluoromethylarene.Functionalization of the Ethyl N-Substituent

The N-ethyl group offers another site for the derivatization of the this compound molecule. The protons on the carbon atom adjacent to the pyrazole ring nitrogen (the α-position) are acidic enough to be removed by strong organometallic bases, a process known as lateral lithiation.

Research on other N-alkyl pyrazoles has shown that this is a viable strategy. For example, 1-ethyl-3,5-dimethylpyrazole undergoes lithiation exclusively at the α-position of the N-ethyl group when treated with n-butyllithium. The resulting carbanion can then be quenched with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new functional groups onto the ethyl side chain. This approach provides a direct method for elaborating the N-substituent without altering the core pyrazole ring.

| Substrate | Base | Site of Lithiation | Subsequent Reaction | Reference |

|---|---|---|---|---|

| 1-Ethyl-3,5-dimethylpyrazole | n-BuLi | α-carbon of N-ethyl group | Reaction with various electrophiles | |

| 1-Methyl-3,5-disubstituted pyrazoles | n-BuLi | N-methyl group | Carboxylation |

Derivatization at the C4 Position of the Pyrazole Ring (e.g., through bromine incorporation)

As established in section 5.1, the C4 position of this compound is the prime site for electrophilic attack. The introduction of a halogen atom, particularly bromine, at this position creates a versatile synthetic intermediate for further diversification.

The bromination can be readily achieved using N-bromosuccinimide (NBS) in a suitable solvent. The resulting 4-bromo-5-(difluoromethyl)-1-ethyl-1H-pyrazole serves as an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The palladium-catalyzed reaction of the 4-bromo derivative with aryl or heteroaryl boronic acids (or their esters) allows for the introduction of various aromatic or heteroaromatic moieties at the C4 position. acs.org

Sonogashira Coupling: The palladium-catalyzed coupling with terminal alkynes introduces alkynyl substituents at C4, providing access to a different class of derivatives. acs.org

Other Cross-Coupling Reactions: Other coupling reactions, such as Stille, Heck, or Buchwald-Hartwig amination, could also be employed to further expand the diversity of accessible compounds.

This two-step sequence of C4-bromination followed by cross-coupling is a robust and highly modular strategy for synthesizing libraries of 4-substituted pyrazole derivatives. acs.org

Exploration of Novel Synthetic Pathways to Design and Synthesize Diverse this compound Derivatives

The design and synthesis of diverse derivatives of this compound can be achieved by combining the foundational synthesis of the pyrazole core with the various derivatization strategies discussed previously.

Novel synthetic pathways focus on both the efficient construction of the core structure and its subsequent late-stage functionalization. The synthesis of the pyrazole ring itself is often accomplished through [3+2] cycloaddition reactions. For difluoromethylated pyrazoles, this can involve the reaction of difluoroacetohydrazonoyl bromides with suitable alkynes or alkenes.

Once the this compound core is assembled, a multi-pronged derivatization approach can be employed to generate a wide array of analogues:

C4 Functionalization: As the most reactive site towards electrophiles, the C4 position can be halogenated and subsequently used in a variety of cross-coupling reactions to introduce aryl, heteroaryl, alkyl, or alkynyl groups. acs.org

CHF₂ Group Transformation: The unique acidity of the difluoromethyl protons allows for deprotonation and subsequent reaction with electrophiles, enabling the construction of Ar-CF₂-R linkages.

N-Ethyl Group Functionalization: Lateral lithiation of the N-ethyl group provides a route to introduce substituents on the side chain, adding another layer of structural diversity.

By strategically applying these orthogonal functionalization methods, chemists can systematically explore the chemical space around the this compound scaffold. This modular approach is highly valuable for structure-activity relationship (SAR) studies in drug discovery and agrochemical development, allowing for the fine-tuning of a compound's physicochemical and biological properties.

Applications As a Synthetic Building Block and Research Scaffold

Precursor for the Synthesis of Complex Heterocyclic Architectures in Organic Synthesis Research

The pyrazole (B372694) nucleus is a foundational element in the synthesis of numerous fused heterocyclic systems. One prominent application of pyrazole derivatives is in the construction of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant interest in medicinal chemistry. nih.govresearchgate.netnih.govekb.eg The synthetic strategy generally involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. researchgate.net

Following this established synthetic pathway, 5-(difluoromethyl)-1-ethyl-1H-pyrazole can be envisioned as a key starting material. Through functional group manipulation, specifically the introduction of an amino group at the 3-position to form 3-amino-5-(difluoromethyl)-1-ethyl-1H-pyrazole, this compound becomes a prime candidate for cyclization reactions. Research has demonstrated the successful synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines from corresponding aminopyrazole precursors. researchgate.net This indicates a strong potential for this compound to serve as a precursor for novel and complex heterocyclic structures. The versatility of the pyrazole ring allows for a wide range of structural modifications, making it an attractive target for the synthesis of diverse compound libraries. nih.govnih.gov

Scaffold for the Design and Development of Ligands in Coordination Chemistry Studies

Pyrazole derivatives are well-established as effective ligands in coordination chemistry due to the presence of two nitrogen atoms with available lone pairs, which can coordinate to metal ions. researchgate.netnih.gov The specific substituents on the pyrazole ring can significantly influence the electronic properties and coordination behavior of the resulting ligands. researchgate.net The introduction of a difluoromethyl group at the 5-position of the pyrazole ring in this compound can modulate the electron density of the ring system, thereby affecting the binding affinity and stability of the resulting metal complexes. researchgate.netnih.govmocedes.orgmdpi.com

While specific coordination complexes of this compound are not extensively documented, the broader class of pyrazole-based ligands has been used to construct a wide variety of coordination compounds with diverse topologies. researchgate.net By incorporating additional coordinating moieties, such as acetamide (B32628) or quinoxaline (B1680401) groups, pyrazole derivatives can act as bidentate or polydentate ligands, forming stable complexes with various transition metals. nih.gov The N-ethyl group provides steric influence and can affect the solubility and crystal packing of the metal complexes. Therefore, this compound represents a valuable scaffold for designing novel ligands with tailored electronic and steric properties for applications in catalysis, materials science, and bioinorganic chemistry.

Intermediate in the Synthesis of Chemical Probes for Investigating Molecular Recognition and Biological Pathways at a Fundamental Level

Chemical probes are essential tools for elucidating biological processes and studying molecular interactions. mdpi.com Pyrazole-containing compounds have been investigated as scaffolds for the development of such probes, including those with potential applications in targeting specific enzymes or receptors. nih.govnih.gov The incorporation of fluorine atoms into molecular probes can enhance their binding affinity, metabolic stability, and imaging properties. olemiss.eduresearchgate.net

The difluoromethyl group in this compound can serve as a bioisostere for other functional groups and can participate in hydrogen bonding interactions, which are crucial for molecular recognition. arkat-usa.org While direct studies of this specific compound as a chemical probe intermediate are limited, the synthesis of pyrazole derivatives with trifluoromethyl groups for use as anti-inflammatory agents targeting the COX-2 enzyme highlights the potential of fluorinated pyrazoles in this area. nih.gov By functionalizing the pyrazole ring of this compound with appropriate reporter groups (e.g., fluorophores, biotin) or reactive moieties, it can be converted into a chemical probe for studying fundamental biological questions without discussing its specific activity profiles in humans. The synthesis of pyrazole oxime derivatives containing a trifluoromethylpyridyl moiety further illustrates the utility of fluorinated pyrazoles in developing bioactive molecules. mdpi.com

Exploration in Material Science Research as a Component for Fluorinated Polymers or Liquid Crystals

Fluorinated polymers and liquid crystals are materials of significant interest due to their unique properties, such as thermal stability, chemical resistance, and specific optical and electronic characteristics. mdpi.com The incorporation of highly fluorinated moieties can impart desirable properties to these materials. N-difluoromethylpyrazoles have been identified as valuable building blocks for applications in materials science. arkat-usa.orgresearchgate.net

The presence of the difluoromethyl group in this compound makes it a candidate for incorporation into fluorinated polymers. Polymerization could potentially be achieved by introducing polymerizable functional groups onto the pyrazole ring. The resulting polymers would benefit from the properties conferred by the difluoromethyl group, such as increased hydrophobicity and altered dielectric properties. While specific examples involving this compound are not prevalent in the literature, the general utility of fluorinated pyrazoles in materials science suggests this as a promising area of exploration. arkat-usa.org

Contribution to the Development of New Reaction Methodologies and Green Chemistry Principles

The development of new, efficient, and environmentally friendly synthetic methods is a central theme in modern organic chemistry. Pyrazole synthesis and functionalization have been areas of active research in the context of green chemistry. semanticscholar.org The synthesis of N-difluoromethylpyrazoles has been achieved, providing access to this important class of compounds. arkat-usa.orgresearchgate.net

While this compound itself may not be a direct catalyst, its synthesis and subsequent reactions can contribute to the development of new reaction methodologies. For instance, exploring more sustainable routes to N-alkylated difluoromethylpyrazoles can advance green chemistry principles. Furthermore, this compound can be used as a substrate to test the scope and limitations of new catalytic systems or reaction conditions. The development of efficient methods for the synthesis of functionalized pyrazoles, such as 5-amino-1H-pyrazole-5-carbonitriles using novel nanocatalysts, underscores the ongoing efforts to create greener synthetic pathways for this class of heterocycles. semanticscholar.org The unique electronic nature of the difluoromethyl group can also influence the reactivity of the pyrazole ring, potentially leading to the discovery of novel chemical transformations.

Q & A

Q. What synthetic methodologies are most effective for producing 5-(difluoromethyl)-1-ethyl-1H-pyrazole, and how do reaction parameters (e.g., solvent, catalyst) influence yield?

The synthesis of fluorinated pyrazoles typically involves cyclocondensation reactions or hydrazine-mediated cyclization of α,β-diketones or enones. For this compound, optimized routes may include:

- Cyclocondensation : Using ethyl acetoacetate derivatives and hydrazine hydrate in ethanol under reflux (4–6 hours), with the difluoromethyl group introduced via fluorinating agents like DAST (diethylaminosulfur trifluoride) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while protic solvents (e.g., ethanol) improve selectivity for pyrazole ring formation .

- Catalysts : Acidic or basic conditions (e.g., K₂CO₃, glacial acetic acid) can modulate regioselectivity and reduce byproducts .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹⁹F NMR to confirm the difluoromethyl group (δ ≈ -100 to -120 ppm) and ¹H NMR to resolve ethyl and pyrazole proton environments .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .

- X-ray crystallography : For unambiguous structural confirmation, SHELX programs are widely used for refinement and resolving hydrogen-bonding networks .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in fluorinated pyrazoles, and what challenges arise during refinement?

X-ray diffraction with SHELX refinement is critical for determining substituent positions and hydrogen-bonding interactions. Challenges include:

- Disorder in fluorinated groups : The difluoromethyl group may exhibit positional disorder, requiring restraints in SHELXL to refine atomic displacement parameters .

- Hydrogen bonding : Programs like Mercury can visualize intermolecular interactions (e.g., N–H⋯O/F), which influence crystal packing and stability .

- Twinned data : High-resolution datasets (>1.0 Å) improve reliability, but low-resolution data may necessitate alternative refinement strategies (e.g., using TWIN/BASF commands in SHELXL) .

Q. What strategies address discrepancies in biological activity data between this compound and its non-fluorinated analogs?

Fluorine's electron-withdrawing effects alter electronic properties and bioavailability. To reconcile activity differences:

- Comparative docking studies : Use molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins. The difluoromethyl group may enhance binding via hydrophobic or dipole interactions .

- Metabolic stability assays : Fluorine reduces metabolic oxidation, so in vitro assays (e.g., microsomal stability tests) can quantify differences in half-life .

- Controlled SAR studies : Systematically vary substituents (e.g., replacing difluoromethyl with methyl/trifluoromethyl) to isolate electronic vs. steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.